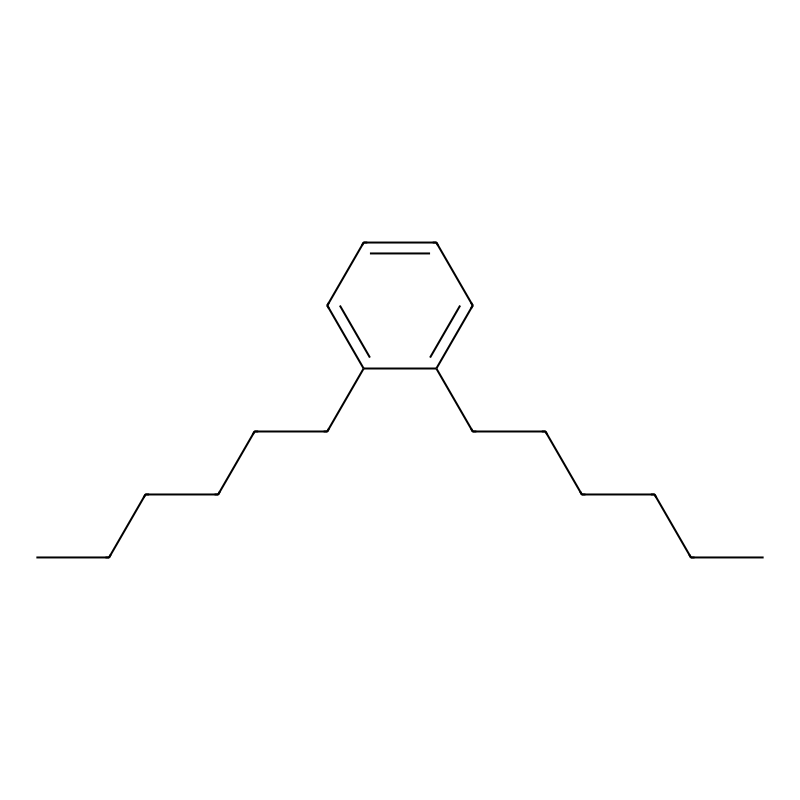

1,2-Dihexylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 1,2-Diethylbenzene is used as one of the chemical compositions of essential oils from the flower and leaf of Korean mint .

Organic Synthesis

Essential Oils

Preparation of Pseudocyclic Diaryliodonium Triflates

For instance, they can be used in the synthesis of other complex organic compounds . The general mechanism for such reactions often involves electrophilic aromatic substitution .

In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

1,2-Dihexylbenzene is an aromatic hydrocarbon characterized by the presence of two hexyl groups attached to a benzene ring at the 1 and 2 positions. Its chemical formula is , and it has a molecular weight of approximately 246.44 g/mol. This compound is part of the alkyl-substituted benzene family, which is known for its diverse applications in both industrial and laboratory settings.

Currently, there is no significant research available on the specific mechanism of action of 1,2-dihexylbenzene in biological systems.

Information on the safety hazards of 1,2-dihexylbenzene is limited. As with most organic compounds, it is advisable to handle it with care, wearing gloves and working in a well-ventilated area. Potential hazards may include:

- Skin irritation: The long alkyl chains can irritate the skin upon contact.

- Low-level toxicity: Although specific data is lacking, prolonged exposure or ingestion may be harmful.

- Combustible: Expected to be combustible due to its hydrocarbon structure.

- Oxidation: The alkyl side chains are susceptible to oxidation, particularly at the benzylic carbon. This can lead to the formation of hydroperoxides and subsequently carboxylic acids under certain conditions, such as exposure to oxygen and light .

- Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions. The presence of the hexyl groups can influence the reactivity and orientation of substitution due to their electron-donating properties.

- Polymerization: Under specific conditions, 1,2-dihexylbenzene can polymerize, forming larger molecular structures that may have different physical properties.

1,2-Dihexylbenzene can be synthesized through several methods:

- Friedel-Crafts Alkylation: This method involves the reaction of benzene with hexyl halides in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction allows for the introduction of hexyl groups onto the benzene ring.

- Catalytic Hydrogenation: Starting from more complex precursors, catalytic hydrogenation can be employed to selectively reduce certain functional groups while preserving the aromatic structure.

- Direct Alkylation: Advanced synthetic routes may involve direct alkylation techniques using modern reagents that facilitate the introduction of hexyl groups onto aromatic systems.

1,2-Dihexylbenzene finds various applications in:

- Solvents: Due to its non-polar nature, it is used as a solvent in organic synthesis.

- Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.

- Additives: In some formulations, it acts as an additive to enhance physical properties such as viscosity and stability.

Interaction studies involving 1,2-dihexylbenzene primarily focus on its reactivity with other chemical species. For example:

- Reactivity with Oxidants: Investigations into how 1,2-dihexylbenzene reacts with oxidizing agents reveal insights into its stability and potential degradation pathways.

- Biocompatibility Studies: Research into its interactions with biological systems is essential for assessing safety in applications involving human exposure or environmental impact.

Several compounds share structural similarities with 1,2-dihexylbenzene. These include:

| Compound Name | Chemical Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1,2-Diethylbenzene | 134.22 g/mol | Shorter ethyl chains; more volatile | |

| 1,2-Dipropylbenzene | 162.27 g/mol | Intermediate chain length; similar reactivity | |

| 1,2-Dioctylbenzene | 302.50 g/mol | Longer octyl chains; higher viscosity |

Uniqueness

1,2-Dihexylbenzene's unique combination of two hexyl groups provides distinct physical properties such as higher viscosity compared to shorter-chain analogs like 1,2-diethylbenzene or 1,2-dipropylbenzene. Its longer alkyl chains also influence its solubility characteristics and potential applications in formulations requiring specific rheological properties.